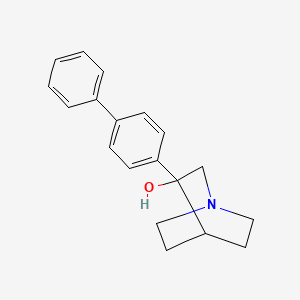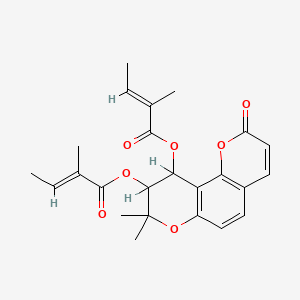
Praeruptorin B
Overview
Description
Praeruptorin B is a bioactive compound found in the roots of Peucedanum praeruptorum Dunn, a plant commonly used in traditional Chinese medicine. This compound belongs to the class of angular-type pyranocoumarins and has been studied for its various pharmacological activities, including anti-inflammatory, lipid-lowering, and anti-cancer effects .
Mechanism of Action
Target of Action
Praeruptorin B, a bioactive constituent of Peucedanum praeruptorum Dunn, primarily targets Sterol Regulatory Element-Binding Proteins (SREBPs) . SREBPs are a family of nuclear transcription factors associated with lipid de novo synthesis . They have been considered as targets for the treatment of metabolic diseases . In addition, this compound also targets cathepsin C (CTSC) and cathepsin V (CTSV) in human renal carcinoma cells .
Mode of Action
This compound interacts with its targets by inhibiting the protein expression of SREBPs . This inhibition is achieved by regulating the PI3K/Akt/mTOR pathway . Furthermore, this compound downregulates the mRNA and protein expression of CTSC and CTSV in renal carcinoma cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SREBP signaling pathway . This pathway controls the expression of a range of genes required for fatty acids, cholesterol, triacylglycerides, and phospholipids synthesis . By inhibiting SREBPs, this compound disrupts this pathway, leading to lipid-lowering effects . Additionally, this compound influences the EGFR signaling pathway, attenuating epidermal growth factor-induced migration ability .
Pharmacokinetics
It’s known that this compound exhibits several pharmacological activities, including potent antitumor effects
Result of Action
This compound exerts lipid-lowering effects through SREBP regulation . In high fat diet (HFD)-fed obese mice treated with this compound, HFD induced lipid deposition, hyperlipidemia, and insulin resistance were significantly ameliorated . Additionally, this compound potently inhibits the migration and invasion of renal carcinoma cells .
Action Environment
The altitude at which Peucedanum praeruptorum Dunn is cultivated can influence the content of this compound . Plants cultivated at high altitudes were found to have higher this compound content than those cultivated at low altitudes . This suggests that environmental factors such as altitude can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Praeruptorin B plays a significant role in biochemical reactions, particularly in the regulation of lipid metabolism. It interacts with several key biomolecules, including sterol regulatory element-binding proteins (SREBPs), which are nuclear transcription factors involved in lipid homeostasis. This compound inhibits the expression of SREBPs and their target genes by regulating the PI3K/Akt/mTOR pathway . This interaction leads to a reduction in the synthesis of fatty acids, cholesterol, triacylglycerides, and phospholipids, thereby exerting lipid-lowering effects .
Cellular Effects
This compound has been shown to influence various cellular processes. In human renal carcinoma cells, this compound inhibits cell migration and invasion by downregulating the expression of cathepsin C and cathepsin V . Additionally, it reduces the protein levels of phosphorylated epidermal growth factor receptor (EGFR), mitogen-activated protein kinase kinase (MEK), and extracellular signal-regulated kinases (ERK), thereby suppressing the EGFR-MEK-ERK signaling pathway . In HepG2 cells, this compound markedly suppresses the expression of SREBPs and their target genes, leading to improved lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. This compound binds to and inhibits the activity of SREBPs, which are crucial for lipid biosynthesis . This inhibition is mediated through the PI3K/Akt/mTOR pathway, resulting in decreased expression of genes involved in fatty acid and cholesterol synthesis . In renal carcinoma cells, this compound suppresses the EGFR-MEK-ERK signaling pathway, leading to reduced cell migration and invasion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In high-fat diet-fed obese mice, this compound treatment significantly ameliorated lipid deposition, hyperlipidemia, and insulin resistance . The compound’s stability and long-term effects on cellular function have been demonstrated through its consistent ability to downregulate SREBPs and related genes in the liver .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In high-fat diet-fed obese mice, this compound at appropriate dosages significantly reduced lipid deposition and improved insulin resistance
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It inhibits the expression of SREBPs by regulating the PI3K/Akt/mTOR pathway, leading to decreased synthesis of fatty acids, cholesterol, and other lipids . This regulation helps in maintaining lipid homeostasis and preventing metabolic diseases.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In high-fat diet-fed obese mice, this compound was found to reduce lipid contents in blood, liver, and adipose tissues
Subcellular Localization
Its interaction with SREBPs suggests that it may localize to the endoplasmic reticulum and Golgi apparatus, where SREBPs are processed and activated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin B involves several steps, starting from the extraction of the roots of Peucedanum praeruptorum Dunn. The compound can be isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC). The synthetic route typically involves the formation of the pyranocoumarin structure through cyclization reactions under specific conditions .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The roots of Peucedanum praeruptorum Dunn are harvested, dried, and subjected to solvent extraction. The extract is then purified using chromatographic methods to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Praeruptorin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the coumarin structure, potentially enhancing its pharmacological properties.
Reduction: Reduction reactions can alter the functional groups attached to the pyranocoumarin core.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyranocoumarins.
Industry: The compound’s anti-inflammatory properties make it a candidate for developing new pharmaceuticals.
Comparison with Similar Compounds
Praeruptorin A: Known for its anti-inflammatory and anti-cancer properties.
Praeruptorin E: Exhibits anti-inflammatory effects and is used in traditional medicine.
Uniqueness of Praeruptorin B: this compound stands out due to its potent lipid-lowering effects and its ability to regulate multiple pathways involved in lipid metabolism and inflammation .
Properties
IUPAC Name |
[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7+,14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWXEIQXBRCPS-FNCQTZNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81740-07-0 | |
| Record name | Anomalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081740070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Praeruptorin B has been identified as a novel inhibitor of sterol regulatory element-binding proteins (SREBPs), a family of transcription factors involved in lipid metabolism. [] It inhibits the expression of SREBPs by regulating the PI3K/Akt/mTOR pathway. [] This leads to the suppression of SREBP target genes, which are involved in lipid synthesis. [] Consequently, this compound exhibits lipid-lowering effects, ameliorating hyperlipidemia and insulin resistance. [] Studies also show that this compound can inhibit the EGFR-MEK-ERK signaling pathway, leading to downregulation of cathepsin C (CTSC) and cathepsin V (CTSV) expression. [] This effect is associated with reduced migration and invasion of human renal cell carcinoma cells. [] Additionally, this compound has been shown to impact osteoclastogenesis by targeting glutathione S-transferase pi 1 (GSTP1) and influencing the S-glutathionylation of IKKβ. []
ANone: this compound is a seselin-type coumarin, a class of naturally occurring organic compounds. While the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data for this compound, these can be found in chemical databases or research articles focusing on its isolation and characterization.
ANone: The provided research primarily focuses on the biological activity and mechanisms of action of this compound. Information regarding its material compatibility and stability under various conditions is not available within these abstracts. Further research is needed to explore these aspects.
A: The provided research focuses on the biological activity of this compound, particularly its anti-tumor, anti-inflammatory, and lipid-lowering properties. [, , , ] There is no mention of this compound exhibiting catalytic properties or being used in catalytic applications.
A: While one abstract mentions the use of molecular docking studies with this compound, [] the specific details about the simulations, calculations, or quantitative structure-activity relationship (QSAR) models are not provided. Further investigation is needed to fully understand the extent of computational chemistry and modeling applications in this compound research.
A: While the provided abstracts don't explicitly detail the SAR of this compound, one study investigates the comparative effects of Praeruptorin C alongside Praeruptorin A and B. [] This suggests ongoing research into how structural modifications within this class of compounds affect their activity, potency, and selectivity. More specific SAR studies would be required to fully understand these relationships.
ANone: The provided research does not directly address the stability of this compound under various conditions or discuss specific formulation strategies to enhance its stability, solubility, or bioavailability. Further research is needed in these areas to facilitate its potential therapeutic applications.
ANone: The provided research focuses primarily on the biological activity and mechanisms of action of this compound. Information regarding SHE regulations, compliance, risk minimization, and responsible practices is not discussed within these abstracts and would require consultation with relevant regulatory guidelines and databases.
ANone: this compound has shown promising in vitro and in vivo efficacy in several studies:
- Inhibits tumor promoter-induced phenomena in vitro. []
- Suppresses proliferation, colony formation, wound closure, migration, and invasion of human non-small cell lung cancer cells. []
- Induces cell cycle arrest in the G0/G1 phase and regulates cell cycle proteins in cancer cells. []
- Inhibits TPA-induced metastatic ability of human cervical cancer cells. []
- Suppresses TPA-induced mRNA and protein expression and transcriptional activity of MMP-2/-9 in HeLa cells. []
- Completely suppresses tumor formation in 7,12-dimethylbenz[a]anthracene-initiated mice when applied before TPA treatment. []
- Ameliorates high-fat diet-induced lipid deposition, hyperlipidemia, and insulin resistance in mice. []
- Downregulates SREBPs and related genes in the liver of obese mice fed a high-fat diet. []
ANone: The provided research does not specifically address any known resistance mechanisms to this compound or its relation to other compounds or classes. Further research is necessary to investigate the potential for resistance development and its implications.
ANone: While the provided research doesn't offer a comprehensive historical overview, several milestones are apparent:
- Early research (1990s): Initial studies identified the anti-tumor-promoting activity of this compound, particularly its inhibitory effect on TPA-induced tumor promotion in mice. []
- Chemical analysis and characterization: Significant efforts have been dedicated to developing analytical methods for the isolation, identification, and quantification of this compound from various plant sources, primarily Peucedanum praeruptorum. [, , , , , , , , , , ]
- Mechanism of action studies: More recent research delves into the molecular mechanisms underlying this compound's biological activities. For instance, studies have identified its interaction with SREBPs and its effects on lipid metabolism, [] as well as its influence on the EGFR-MEK-ERK signaling pathway and cathepsin expression in cancer cells. [, ]
ANone: The research on this compound showcases clear interdisciplinary applications and synergies:
- Medicinal chemistry and pharmacology: Research combines the isolation and characterization of this compound with investigations into its pharmacological effects and mechanisms of action, paving the way for potential therapeutic applications. [, , , , , ]
- Analytical chemistry and natural product research: The development and validation of analytical methods, such as HPLC and LC-MS/MS, have been crucial for identifying, quantifying, and studying this compound from natural sources. [, , , , , , , , , , ]
- Plant science and agriculture: Understanding the influence of cultivation practices and environmental factors on this compound content in Peucedanum praeruptorum is essential for optimizing its production and ensuring consistent quality for potential medicinal applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



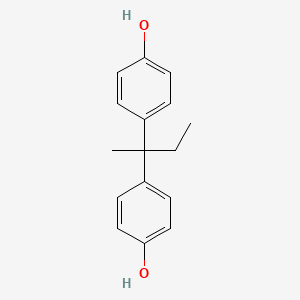
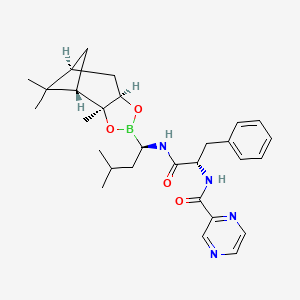
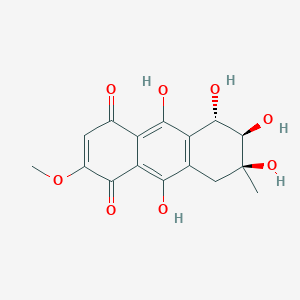
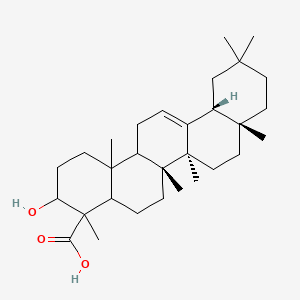
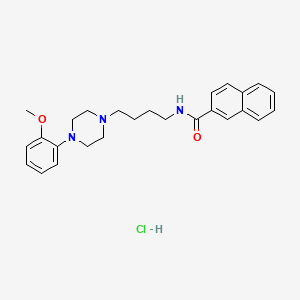
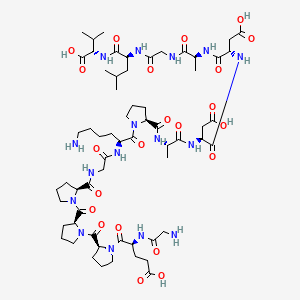
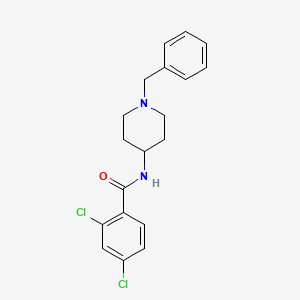
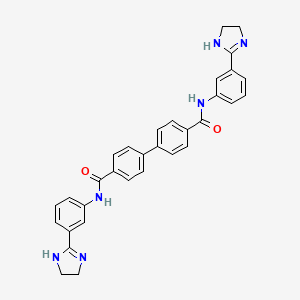
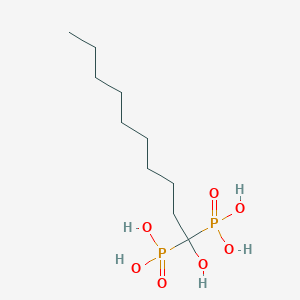
![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
